molecular formula C21H23ClN4O B1667512 BRD 4354

BRD 4354

Cat. No.: B1667512
M. Wt: 382.9 g/mol
InChI Key: XAFSFXYJOJWLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD 4354 is a chemical compound known for its role as an inhibitor of histone deacetylase 5 and histone deacetylase 9. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene expression. This compound has shown moderate potency in inhibiting these enzymes, with half-maximal inhibitory concentrations of 0.85 micromolar for histone deacetylase 5 and 1.88 micromolar for histone deacetylase 9 .

Preparation Methods

The synthesis of BRD 4354 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This is achieved through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.

    Substitution reactions: The quinoline core is then subjected to substitution reactions to introduce the desired functional groups, including the chloro and piperazinyl groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring consistency and purity of the final product .

Chemical Reactions Analysis

BRD 4354 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BRD 4354 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases, providing insights into the role of these enzymes in gene expression and chromatin remodeling.

    Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases where histone deacetylase activity is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: This compound can be used in the development of new drugs and therapeutic agents targeting histone deacetylases.

Mechanism of Action

BRD 4354 exerts its effects by inhibiting the activity of histone deacetylase 5 and histone deacetylase 9. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound are the histone deacetylase enzymes, and the pathways involved include those related to chromatin remodeling and gene regulation .

Comparison with Similar Compounds

BRD 4354 is unique in its moderate potency and selectivity for histone deacetylase 5 and histone deacetylase 9. Similar compounds include:

    Trichostatin A: A potent inhibitor of histone deacetylases with broad-spectrum activity.

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Panobinostat: A pan-histone deacetylase inhibitor with applications in cancer therapy.

Compared to these compounds, this compound offers a more selective inhibition profile, making it a valuable tool for studying the specific roles of histone deacetylase 5 and histone deacetylase 9 .

Properties

IUPAC Name

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSFXYJOJWLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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